

ONO-0740556: A Potent LPA1 Receptor Agonist A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0740556 is a potent and selective agonist for the human lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of **ONO-0740556**, including its mechanism of action, key in vitro activity, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of LPA1 signaling and the development of related therapeutics.

Introduction to ONO-0740556 and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. The LPA1 receptor is broadly expressed and plays a crucial role in numerous biological processes, including cell proliferation, migration, and survival.[1] Dysregulation of LPA1 signaling has been linked to various diseases, making it an attractive target for therapeutic intervention.[2]



ONO-0740556 is a synthetic analog of LPA designed for enhanced stability and potency at the LPA1 receptor.[3] Structural studies have revealed that **ONO-0740556** is a potent agonist that primarily couples to the Gi subfamily of G proteins, initiating a cascade of downstream signaling events.[2][3]

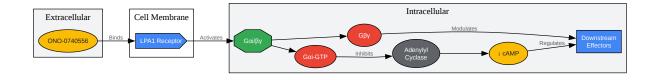
Mechanism of Action and Signaling Pathways

Upon binding to the LPA1 receptor, **ONO-0740556** induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. **ONO-0740556** has been shown to be a $G\alpha$ i-coupled agonist.[3][4] The activation of $G\alpha$ i leads to the dissociation of the G protein into its $G\alpha$ i and $G\beta\gamma$ subunits, which then modulate the activity of various downstream effector proteins.

The primary signaling pathways activated by the LPA1 receptor include:

- Gαi/o pathway: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5]
- Gαq/11 pathway: Activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
- Gα12/13 pathway: Activation of Rho GTPases, which are key regulators of the actin cytoskeleton and are involved in cell migration and contraction.

The signaling cascade initiated by **ONO-0740556** binding to LPA1 can be visualized as follows:



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ONO-0740556 activates the LPA1 receptor, leading to Gαi-mediated signaling.

Quantitative Data

The primary quantitative measure of **ONO-0740556**'s activity is its half-maximal effective concentration (EC50) in a G-protein dissociation assay.

Compound	Assay	Receptor	EC50 (nM)	Reference
ONO-0740556	NanoBiT G- protein Dissociation Assay	Human LPA1	0.26	[3][4]
LPA (18:1)	NanoBiT G- protein Dissociation Assay	Human LPA1	~7.8	[3]

Experimental Protocols

This section details the key experimental methodologies used to characterize **ONO-0740556**.

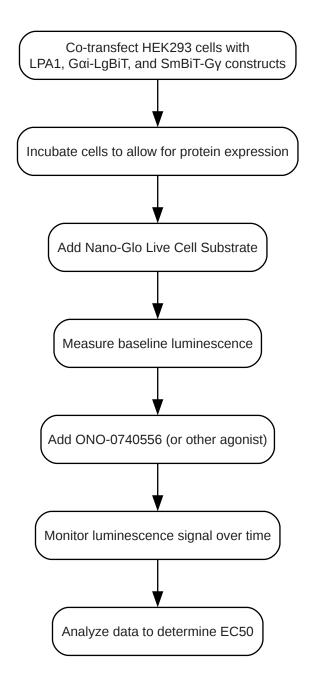
NanoBiT G-protein Dissociation Assay

This assay measures the activation of the LPA1 receptor by quantifying the dissociation of the Gαi and Gβy subunits of the heterotrimeric G protein.[6]

Principle: The assay utilizes NanoLuc Binary Technology (NanoBiT), a two-subunit system based on NanoLuc luciferase. The Large BiT (LgBiT) and Small BiT (SmBiT) subunits are fused to the Gαi and Gγ subunits, respectively. In the inactive state, the G protein is intact, bringing LgBiT and SmBiT into close proximity, resulting in a luminescent signal. Upon receptor activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in the luminescent signal.[5]

Workflow:





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Workflow for the NanoBiT G-protein dissociation assay.

Detailed Method (based on Akasaka et al., 2022):[3]

Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). For the assay, cells are seeded in 96-well plates. The cells are then co-transfected with plasmids encoding for human LPA1, Gαi fused to LgBiT, Gβ, and Gy fused to SmBiT.



- Assay Preparation: After a 24-hour incubation to allow for protein expression, the culture medium is replaced with a buffer (e.g., HBSS) containing the Nano-Glo Live Cell Assay substrate.
- Luminescence Measurement: The plate is incubated at room temperature to stabilize the signal, and baseline luminescence is measured using a plate reader.
- Agonist Addition: ONO-0740556 or other test compounds are added to the wells at various concentrations.
- Signal Detection: The luminescence signal is monitored kinetically for a defined period.
- Data Analysis: The decrease in luminescence is calculated relative to the baseline. The data are then fitted to a dose-response curve to determine the EC50 value.

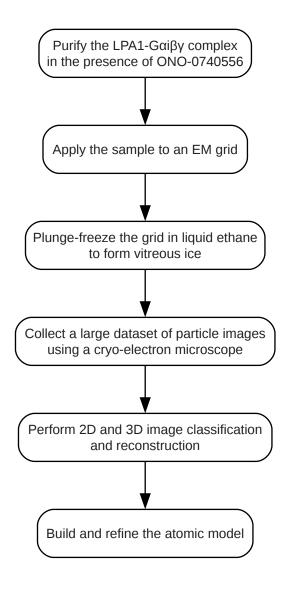
Cryo-Electron Microscopy (Cryo-EM) for Structural Studies

The three-dimensional structure of the **ONO-0740556**-bound LPA1-Gαi complex was determined using single-particle cryo-EM.[3]

Principle: Cryo-EM involves flash-freezing purified protein complexes in a thin layer of vitreous ice. This preserves the native structure of the complex. A transmission electron microscope is then used to acquire a large number of images of the randomly oriented particles. These images are computationally processed and averaged to reconstruct a high-resolution 3D model of the protein complex.

Workflow:





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General workflow for cryo-EM structure determination.

Detailed Method (based on Akasaka et al., 2022):[3]

- Protein Expression and Purification: The human LPA1 receptor and the Gαiβy heterotrimer are expressed in an appropriate system (e.g., insect cells). The proteins are solubilized from the membrane using detergents and purified.
- Complex Formation: The purified LPA1 receptor and Gαiβy are mixed in the presence of a saturating concentration of ONO-0740556 to form the active complex.



- Grid Preparation: A small volume of the purified complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane.
- Data Collection: The frozen grid is loaded into a transmission electron microscope, and a large number of images are automatically collected.
- Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images. These images are then aligned and averaged to generate 2D class averages and subsequently a 3D reconstruction of the complex.
- Model Building and Refinement: An atomic model of the LPA1-Gαi-ONO-0740556 complex is built into the cryo-EM density map and refined to high resolution.

Conclusion

ONO-0740556 is a valuable research tool for investigating the physiological and pathological roles of the LPA1 receptor. Its high potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies. The experimental protocols detailed in this guide provide a foundation for the further characterization of **ONO-0740556** and the development of novel LPA1-targeted therapeutics.

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